

(E,Z)-2,6-Nonadienal structural formula and CAS number

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Compound of Interest

Compound Name: 2,6-Nonadienal

Cat. No.: B1213864

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An In-depth Technical Guide to (E,Z)-2,6-Nonadienal

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,Z)-2,6-Nonadienal, also known as violet leaf aldehyde or cucumber aldehyde, is a doubly unsaturated aliphatic aldehyde that is a key aroma compound in various plants and food products, most notably cucumbers, watermelon, and bread crust.^[1] Its potent, diffusive green and cucumber-like scent has led to its use in the flavor and fragrance industry.^[2] Beyond its sensory characteristics, (E,Z)-2,6-Nonadienal has garnered attention for its biological activities, including notable antimicrobial properties, making it a compound of interest for researchers in food science, agriculture, and drug development.

This technical guide provides a comprehensive overview of (E,Z)-2,6-Nonadienal, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, its biosynthetic pathway, and an exploration of its biological activities and mechanism of action.

Structural Formula:

CAS Number: 557-48-2^[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **(E,Z)-2,6-Nonadienal** is presented below. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of **(E,Z)-2,6-Nonadienal**

Property	Value	Reference
IUPAC Name	(2E,6Z)-Nona-2,6-dienal	[3]
Synonyms	Violet leaf aldehyde, Cucumber aldehyde	
Molecular Formula	C ₉ H ₁₄ O	[3]
Molecular Weight	138.21 g/mol	
Appearance	Colorless to pale yellow oily liquid	
Odor	Powerful, green, cucumber, melon, fatty	
Boiling Point	94-95 °C at 18 mmHg	
Density	0.86 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.474	
Solubility	Insoluble in water; soluble in alcohol, oils	

Table 2: Spectroscopic Data for **(E,Z)-2,6-Nonadienal**

Spectroscopic Data	Details	Reference
¹³ C NMR	A reference to the ¹³ C NMR spectrum can be found in J. Chem. Soc. Perkin I 567 (1991).	[4]
Mass Spectrometry (MS)	Key fragments observed in GC-MS analysis.	

Experimental Protocols

Stereoselective Synthesis of (E,Z)-2,6-Nonadienal

This protocol is adapted from a stereoselective synthesis approach and involves the oxidation of (3Z,6Z)-nonadienol.

Materials:

- (3Z,6Z)-nona-3,6-dien-1-ol
- Dimethyl sulfoxide (DMSO)
- Sulfur trioxide pyridine complex
- Triethylamine
- Dichloromethane (DCM)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

- Hexane and ethyl acetate for elution

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (3Z,6Z)-nona-3,6-dien-1-ol in anhydrous dichloromethane.
- Add triethylamine to the solution.
- In a separate flask, prepare a solution of sulfur trioxide pyridine complex in anhydrous DMSO.
- Cool the flask containing the alcohol and triethylamine to 0 °C in an ice bath.
- Slowly add the DMSO solution of the sulfur trioxide pyridine complex to the stirred alcohol solution via the dropping funnel over a period of 30 minutes.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by slowly adding water.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield pure **(E,Z)-2,6-nonadienal**.
- Confirm the structure and purity of the product using GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This protocol outlines the broth microdilution method for determining the MIC of (E,Z)-2,6-**Nonadienal** against pathogenic bacteria.[1][5][6][7]

Materials:

- (E,Z)-2,6-**Nonadienal**
- Sterile 96-well microtiter plates
- Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
- Bacterial strains of interest (e.g., E. coli, S. aureus)
- Sterile saline or broth for inoculum preparation
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator

Procedure:

- Preparation of the Antimicrobial Agent: Prepare a stock solution of (E,Z)-2,6-**Nonadienal** in a suitable solvent (e.g., DMSO) at a high concentration.
- Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with sterile MHB to achieve a range of desired concentrations.
- Inoculum Preparation: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).[1] Dilute this suspension to achieve a final inoculum concentration of 5×10^5 CFU/mL in the wells.

- Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.[\[1\]](#) Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
- Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[\[7\]](#)
- Reading the Results: The MIC is the lowest concentration of **(E,Z)-2,6-Nonadienal** that completely inhibits visible growth of the organism.[\[5\]](#)[\[6\]](#)

Table 3: Bactericidal Activity of **(E,Z)-2,6-Nonadienal**

Bacterial Strain	Concentration (ppm)	Result	Reference
Bacillus cereus	250	Complete elimination of viable cells	[8] [9]
Salmonella Typhimurium	500	Complete elimination of viable cells	[8] [9]
Escherichia coli O157:H7	500	5.8-log reduction in CFU	[8] [9]
Listeria monocytogenes	500	~2-log reduction in CFU	[8] [9]

Extraction and Analysis from Cucumbers by HS-SPME-GC-MS

This protocol describes the extraction of volatile compounds, including **(E,Z)-2,6-Nonadienal**, from cucumber tissue using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) analysis.[\[10\]](#)[\[11\]](#)

Materials:

- Fresh cucumber tissue
- Sodium chloride

- Headspace vials with septa
- SPME fiber (e.g., DVB/CAR/PDMS)
- GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

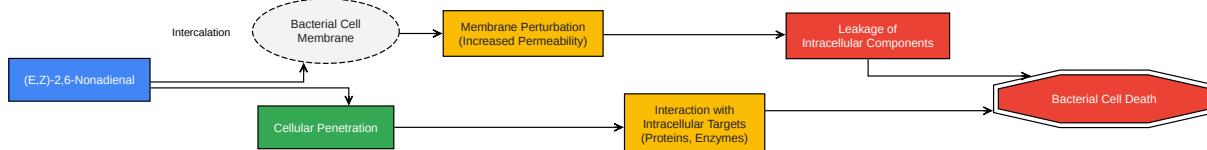
- Sample Preparation: Homogenize a known amount of fresh cucumber tissue. To a headspace vial, add the homogenized tissue and a saturated solution of sodium chloride (to enhance the release of volatiles).
- Headspace Extraction: Place the vial in a heating block at a controlled temperature (e.g., 40-50°C).[10] Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) with agitation.[10]
- GC-MS Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes.
- Chromatographic Separation: Use a suitable temperature program for the GC oven to separate the volatile compounds.
- Mass Spectrometry Detection: Acquire mass spectra in the electron ionization (EI) mode.
- Compound Identification: Identify (E,Z)-**2,6-Nonadienal** by comparing its mass spectrum and retention time with that of an authentic standard and by matching with mass spectral libraries (e.g., NIST).

Biological Activity and Signaling Pathways

Antimicrobial Mechanism of Action

(E,Z)-**2,6-Nonadienal** exhibits significant bactericidal activity against a range of foodborne pathogens.[8][9] The antimicrobial action of α,β -unsaturated aldehydes, such as (E,Z)-**2,6-Nonadienal**, is believed to be multifaceted. The primary mechanism involves the disruption of bacterial cell membranes. These lipophilic compounds can intercalate into the lipid bilayer, causing a perturbation of its structure and increasing its permeability. This leads to the leakage of essential intracellular components and ultimately cell death.[12][13] Furthermore, their ability

to cross the compromised membrane allows them to interact with intracellular targets, such as proteins and enzymes, further contributing to their bactericidal effect.[12][13]



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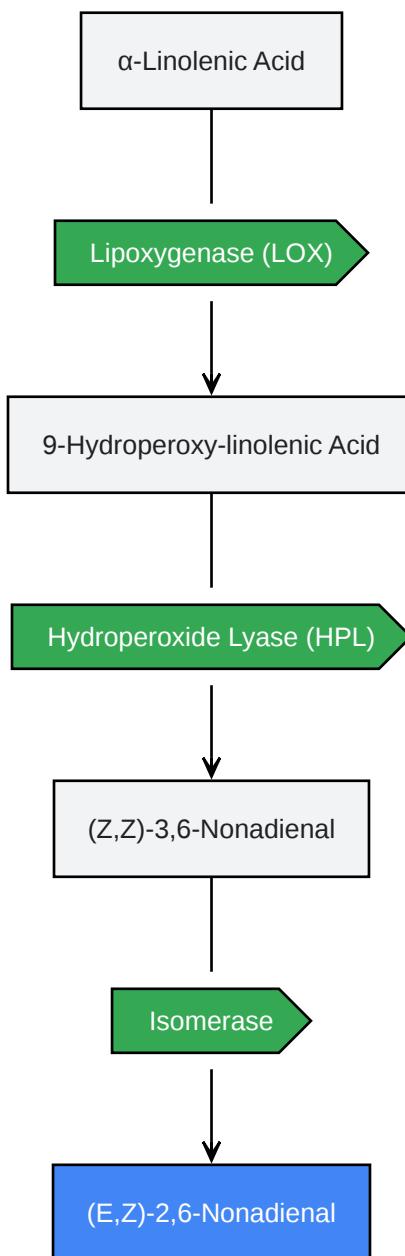
Caption: Mechanism of antimicrobial action of **(E,Z)-2,6-Nonadienal**.

Biosynthesis Pathway

In plants, **(E,Z)-2,6-Nonadienal** is synthesized from α -linolenic acid through the lipoxygenase (LOX) pathway. This pathway is initiated upon tissue damage, leading to the characteristic "green" aroma of freshly cut plants.

The key enzymatic steps are:

- Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of α -linolenic acid to form 9-hydroperoxy-linolenic acid.
- Hydroperoxide Lyase (HPL): This enzyme cleaves the 9-hydroperoxy-linolenic acid into two smaller fragments. One of these fragments is **(Z)-3,(Z)-6-nonadienal**.
- Isomerase: An isomerase then catalyzes the conversion of **(Z)-3,(Z)-6-nonadienal** to the more stable **(E,Z)-2,6-Nonadienal**.



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Caption: Biosynthesis of **(E,Z)-2,6-Nonadienal** from **α-linolenic acid**.

Conclusion

(E,Z)-2,6-Nonadienal is a multifaceted compound with significant relevance beyond its well-known role as a flavor and fragrance component. Its defined biosynthetic pathway and potent antimicrobial properties present opportunities for further research and development. For scientists and professionals in drug development, the bactericidal activity of **(E,Z)-2,6-**

Nonadienal, coupled with its proposed mechanism of membrane disruption, suggests a potential scaffold for the development of novel antimicrobial agents. The detailed protocols provided herein serve as a valuable resource for the synthesis, analysis, and biological evaluation of this intriguing natural product.

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